2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
While explicit NMR data for this compound are unavailable, structural analogs suggest the following assignments:
| Proton Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methoxy (–OCH₃) | 3.8–3.9 (singlet) |
| Methyl (–CH₃) | 2.1–2.3 (singlet) |
| Aromatic protons | 6.5–7.8 (multiplet patterns) |
| Acetamide NH | 8.5–9.5 (broad singlet) |
Carbon-13 NMR would show distinct signals for carbonyl carbons (165–175 ppm), aromatic carbons (110–150 ppm), and methyl/methoxy groups (20–60 ppm).
Infrared (IR) and Raman Vibrational Signatures
Key IR/Raman bands for functional groups:
| Functional Group | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| C=O (amide) | 1650–1700 | 1650–1680 |
| C–S (sulfanyl) | 750–850 | 700–850 |
| C–Br (aromatic) | 600–650 | 550–600 |
| N–H (amide) | 3300–3500 | Weak/absent |
Vibrational modes are influenced by conjugation and electron-withdrawing effects of bromine.
Mass Spectrometric Fragmentation Patterns
The molecular ion [M]⁺ appears at m/z 366 , with characteristic fragmentation pathways:
- Loss of Br (79 Da): m/z 287 (C₁₆H₁₆NO₂S)
- Cleavage of C–S bond : m/z 233 (C₁₂H₁₆BrNO₂) + m/z 133 (C₆H₅S)
- Acetamide degradation : m/z 149 (C₉H₁₀O) + m/z 217 (C₇H₆BrNO₂).
Computational Chemistry Predictions
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations (e.g., B3LYP/6-31G*) predict:
| Parameter | Value |
|---|---|
| C–S bond length | 1.78–1.82 Å |
| C=O bond length | 1.22–1.25 Å |
| Dihedral angle (acetamide–aromatic) | ~75° |
Frontier Molecular Orbital (FMO) Analysis
FMO analysis highlights:
- HOMO : Localized on the aromatic rings (π orbitals)
- LUMO : Dominated by the acetamide carbonyl (π*)
- Energy gap : ~5–6 eV (typical for aromatic systems).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-11-3-8-15(20-2)14(9-11)18-16(19)10-21-13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALJXXHMMAMMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 4-bromothiophenol with 2-methoxy-5-methylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds structurally similar to 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exhibit significant anti-inflammatory properties. These compounds are being investigated for their potential to treat inflammatory diseases and conditions associated with adverse immune responses. The presence of the bromophenyl and sulfanyl groups may enhance the compound's ability to modulate inflammatory pathways, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .
Antimicrobial Activity
The phenylacetamide derivatives have been explored for their antimicrobial properties. The structural similarity of these compounds to natural antibiotics suggests potential efficacy against various bacterial strains. In particular, studies have reported that modifications to the phenylacetamide structure can lead to enhanced antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing related phenylacetamide derivatives demonstrated the importance of structural modifications in enhancing biological activity. The synthesis involved reacting 4-bromophenylacetyl chloride with 2-methoxyaniline under controlled conditions, yielding a product with promising biological properties. The crystal structure revealed significant intermolecular interactions that may contribute to its pharmacological effects .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the structure-activity relationship of various phenylacetamides, including those similar to 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide . The findings indicated that specific substitutions on the aromatic rings significantly influenced the compounds' potency against target pathogens. This study underscores the importance of chemical modifications in developing more effective antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and methoxy-methylphenyl groups may play a role in binding to these targets, while the sulfanyl-acetamide linkage could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Core Heterocyclic Systems
Substituent Effects
- 4-Bromophenyl vs. 4-Iodophenyl : Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (, Compound 20) show heavier halogen substituents (iodine) improve antimicrobial activity (MIC: 8 µg/mL for E. coli) but may reduce solubility .
- 2-Methoxy-5-Methylphenyl vs. 2-Fluorophenyl : Fluorine substitution in analogs (e.g., N-(2-fluorophenyl)acetamide derivatives) increases electronegativity and bioavailability but may alter target binding .
Antimicrobial Activity
Enzyme Inhibition
Oxadiazole-containing analogs demonstrate significant acetylcholinesterase (AChE) inhibition, attributed to their electrophilic sulfur and hydrogen-bonding capacity . The target compound’s pyrimidinone core may offer similar advantages but requires empirical validation.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s logP is predicted to be ~3.5 (estimated from C₂₄H₂₃N₃O₃S₂), higher than triazole analogs (e.g., CAS 726158-21-0, logP ~2.8) due to its bulky benzothienopyrimidinone group .
- Metabolic Stability : The 4-bromophenyl group may slow oxidative metabolism compared to fluorine- or chlorine-substituted analogs .
- Solubility : The methoxy and methyl groups enhance aqueous solubility relative to unsubstituted phenylacetamides .
Key Research Findings and Gaps
- Unanswered Questions : Biological activity data (MIC, IC₅₀) for the target compound are absent in the provided evidence, limiting direct comparison.
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to other thioacetamides, using NaH/DMF-mediated coupling (as in ) or Sheldrick’s SHELX refinement for crystallography .
Biological Activity
The compound 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, including its anticancer and antimicrobial activities.
Structural Information
- Chemical Formula : C16H16BrN2O2S
- Molecular Weight : 368.27 g/mol
- SMILES Notation : CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4
- InChIKey : YTDUMJIXXOZBLS-UHFFFAOYSA-N
Synthesis
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves:
- Reaction of 4-bromothiophenol with an appropriate acetamide derivative.
- Utilization of standard organic synthesis techniques such as amidation and substitution reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, indicating strong anticancer potential . The structure-activity relationship (SAR) suggests that the presence of the bromine atom and the methoxy group enhances the compound's efficacy by improving hydrophobic interactions with target proteins .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 1.61 | Induction of apoptosis |
| Compound B | A-431 | <0.5 | Inhibition of Bcl-2 protein |
| Compound C | MCF-7 | 5.00 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like norfloxacin . The presence of the bromine atom is crucial for enhancing antimicrobial activity, as evidenced by SAR studies.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Norfloxacin |
| Escherichia coli | 64 | Ampicillin |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin |
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives of this compound revealed that modifications at the phenyl ring significantly affect cytotoxicity. The introduction of electron-donating groups was found to enhance activity against cancer cell lines, suggesting a potential pathway for drug design .
- Antimicrobial Testing : In a comparative study, the compound exhibited superior antibacterial activity against multi-drug resistant strains compared to conventional antibiotics. The study emphasized the importance of structural modifications in achieving enhanced bioactivity .
Q & A
Q. What are the key synthetic steps for preparing 2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide?
The synthesis typically involves:
- Nucleophilic substitution : Reacting 4-bromothiophenol with a halogenated acetamide intermediate.
- Coupling reactions : Using carbodiimide-based reagents (e.g., DCC) to link aromatic moieties.
- Purification : Column chromatography or recrystallization to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks to verify substituent positions (e.g., bromophenyl and methoxy groups) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups like sulfanyl and acetamide .
Q. How can researchers ensure compound purity before biological assays?
- Use HPLC with UV detection to assess purity (>95% threshold).
- Perform elemental analysis to validate stoichiometry .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting) be resolved?
- Compare experimental data with density functional theory (DFT)-calculated spectra to assign ambiguous signals.
- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns and confirm connectivity .
Q. What experimental strategies optimize synthetic yield for scale-up?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Lower temperatures reduce side reactions during coupling steps .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling variants .
Q. How to design assays for evaluating biological activity (e.g., anticancer or antimicrobial)?
- Enzyme inhibition assays : Target α-glucosidase for antidiabetic potential or topoisomerase for anticancer activity .
- MIC assays : Test antimicrobial efficacy against Gram-positive/negative strains using broth microdilution .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
Q. What methodologies address low solubility in in vitro studies?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Q. How to validate molecular targets using computational approaches?
- Molecular docking : Screen against protein databases (PDB) to identify binding sites (e.g., kinase domains) .
- MD simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS .
Q. What strategies resolve discrepancies between in silico predictions and experimental bioactivity?
- Mutagenesis studies : Modify suspected target residues to validate binding interactions.
- SAR analysis : Synthesize analogs with substituent variations (e.g., halogen replacement) to refine activity .
Q. How to design stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
